molecular formula C15H11Cl2F3N2O B2725632 N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 478063-70-6

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide

Cat. No.: B2725632
CAS No.: 478063-70-6
M. Wt: 363.16
InChI Key: ONJIXMBIKXASQX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a complex organic compound characterized by the presence of chlorinated benzyl and pyridinyl groups, along with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-[3-chloro-2-pyridinyl]acetamide
  • N-(4-chlorobenzyl)-2-[5-(trifluoromethyl)-2-pyridinyl]acetamide
  • N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-4-pyridinyl]acetamide

Uniqueness

N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is unique due to the presence of both chlorinated and trifluoromethyl groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N2O/c16-11-3-1-9(2-4-11)7-22-14(23)6-13-12(17)5-10(8-21-13)15(18,19)20/h1-5,8H,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJIXMBIKXASQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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